molecular formula C17H18F3NO5S2 B2945230 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448065-03-9

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2945230
CAS RN: 1448065-03-9
M. Wt: 437.45
InChI Key: PKHKVLFUMJPAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group .


Synthesis Analysis

Furan can be synthesized by various methods, including the decarbonylation of furfural . Trifluoromethyl groups can be introduced into organic compounds using reagents such as trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with alternating single and double bonds, with an oxygen atom taking one of the positions in the ring . The trifluoromethyl group has a tetrahedral geometry .


Chemical Reactions Analysis

Furan can undergo a variety of chemical reactions, including electrophilic substitution and hydrogenation . Trifluoromethyl groups can influence the reactivity of organic compounds due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of any additional functional groups present. Furan is a volatile, colorless liquid that boils at 31.36° C .

Scientific Research Applications

Chemical Synthesis and Reactivity

Trifluoromethanesulfonic acid is an excellent catalyst for cyclisation reactions involving homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This showcases the compound's utility in synthesizing complex molecular structures through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Biological Activity

Sulfonyl derivatives, including those related to the mentioned compound, have been evaluated for their inhibitory activity against tumor necrosis factor-α (TNF-α) and matrix metalloproteinase (MMP), indicating their potential in addressing inflammatory processes and tumor growth (Venkatesan et al., 2004). Additionally, compounds with similar structural features have shown promise as mild steel corrosion inhibitors in acidic media, highlighting their potential application in industrial processes to prevent material degradation (Sappani & Karthikeyan, 2014).

Therapeutic Potential

The structural motifs present in "4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine" are found in molecules investigated for their therapeutic applications, including antidepressant activity and the potential for treating major depressive disorders (Hvenegaard et al., 2012). Compounds featuring sulfonyl and piperidine units have been synthesized for their anticancer activity, suggesting the broader applicability of such structures in developing new cancer therapies (Bashandy et al., 2011).

Safety and Hazards

Furan is somewhat toxic and volatile . Trifluoromethyl compounds can be reactive and should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO5S2/c18-17(19,20)15-5-1-2-6-16(15)28(24,25)21-9-7-14(8-10-21)27(22,23)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKVLFUMJPAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

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